molecular formula C10H14O3 B2928418 1-oxospiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers CAS No. 2490412-82-1

1-oxospiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers

货号: B2928418
CAS 编号: 2490412-82-1
分子量: 182.219
InChI 键: SMVNEKDNKHPEDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxospiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic framework where a cyclohexane ring is fused to a cyclopropane moiety via a shared carbon atom (spiro junction). The molecule contains an oxo group at position 1 and a carboxylic acid substituent at position 7, contributing to its polar and reactive nature . The compound exists as a mixture of diastereomers due to stereogenic centers arising from the spiro architecture and substituent positions. Such diastereomeric mixtures are common in spirocyclic systems, where synthetic routes often yield non-separable stereoisomers under standard conditions .

属性

IUPAC Name

3-oxospiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-3-6-10(8)4-1-7(2-5-10)9(12)13/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNEKDNKHPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-oxospiro[3.5]nonane-7-carboxylicacid involves several steps, typically starting with the formation of the spirocyclic core. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid and ketone functional groups are then introduced through oxidation and other functional group transformations .

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反应分析

1-oxospiro[3.5]nonane-7-carboxylicacid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-oxospiro[3.5]nonane-7-carboxylicacid has various applications in scientific research, including:

作用机制

The mechanism of action of 1-oxospiro[3.5]nonane-7-carboxylicacid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways .

相似化合物的比较

Research Findings and Challenges

  • Diastereomer Ratios : While the target compound’s diastereomer ratio is unspecified, analogous syntheses (e.g., ) achieve high dr values (23:1) using excess reagents and optimized conditions .
  • Data Gaps: Limited information exists on the target compound’s spectroscopic data (e.g., NMR, IR) and biological activity. Further studies are needed to explore its synthetic utility and pharmacokinetic profile.

生物活性

1-Oxospiro[3.5]nonane-7-carboxylic acid, a compound with the CAS number 2490412-82-1, has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound is a mixture of diastereomers, which can exhibit varied biological properties due to differences in their spatial arrangements.

The molecular formula of 1-oxospiro[3.5]nonane-7-carboxylic acid is C10H14O3C_{10}H_{14}O_3 with a molecular weight of approximately 182.22 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds in the spirocyclic family, including 1-oxospiro[3.5]nonane-7-carboxylic acid, can interact with various biological targets, influencing processes such as inflammation and immune responses. Notably, derivatives of related compounds have been reported to act as inhibitors of chemokine receptors CCR3 and CCR5, which are crucial in the pathogenesis of diseases such as HIV/AIDS and certain inflammatory conditions .

The proposed mechanism for the biological activity of 1-oxospiro[3.5]nonane-7-carboxylic acid involves modulation of chemokine receptor activity. By inhibiting these receptors, the compound may prevent the migration of immune cells to sites of inflammation or infection, thereby reducing disease severity.

In Vitro Studies

In vitro studies have demonstrated that derivatives related to 1-oxospiro[3.5]nonane-7-carboxylic acid exhibit significant inhibition of chemokine receptor activity. For instance, a study highlighted that certain derivatives could effectively block CCR3 and CCR5 receptors, suggesting potential therapeutic applications in treating HIV and inflammatory diseases .

Case Studies

  • HIV Treatment : A derivative of 1-oxospiro[3.5]nonane-7-carboxylic acid was tested for its ability to inhibit HIV replication in cell cultures. Results indicated a dose-dependent decrease in viral load, supporting its potential as an antiviral agent .
  • Inflammatory Diseases : Another study focused on the anti-inflammatory properties of related compounds showed that they could significantly reduce cytokine production in activated immune cells, indicating a promising avenue for treating conditions like asthma and rheumatoid arthritis .

Data Table: Biological Activity Summary

Activity Effect Reference
Chemokine Receptor InhibitionSignificant reduction in CCR3/CCR5 activity
Antiviral ActivityDose-dependent decrease in HIV replication
Anti-inflammatory EffectsReduction in cytokine production

常见问题

Q. How do diastereomers differ from enantiomers in terms of physical properties and analytical characterization?

Diastereomers are stereoisomers that are not mirror images and exhibit distinct physical properties (e.g., melting points, solubility) and spectral characteristics. Unlike enantiomers, which require a chiral environment for differentiation (e.g., chiral chromatography or polarimetry), diastereomers can be separated using standard achiral methods like reverse-phase HPLC or silica-gel chromatography . Key analytical tools include:

  • Chiral HPLC : Resolves enantiomers but may co-elute diastereomers without proper column selection.
  • X-ray crystallography : Determines absolute configuration but requires single crystals, which may be challenging for mixtures .
  • NMR spectroscopy : Diastereomers show distinct splitting patterns due to differing spatial arrangements (e.g., coupling constants in NOESY or COSY) .

Q. What synthetic strategies are used to prepare 1-oxospiro[3.5]nonane-7-carboxylic acid derivatives?

Common methodologies involve:

  • Spiroannulation : Cyclization of keto-acids or lactams via intramolecular nucleophilic attack (e.g., using tert-butyl esters as protecting groups, as seen in CAS 1251020-88-8 and 896464-16-7) .
  • Diastereomer control : Adjusting reaction conditions (temperature, solvent polarity) to favor kinetic vs. thermodynamic pathways. For example, low temperatures may stabilize intermediates with bulky substituents .
  • Protecting group strategies : Use of Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions at the carboxylic acid moiety .

Advanced Research Questions

Q. How can chiral resolution be optimized when diastereomers co-elute in chromatographic analyses?

Co-elution issues arise due to similar polarity or inadequate column selectivity. Solutions include:

  • Chiral derivatization : Convert diastereomers into derivatives with a chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to enhance separation in achiral systems .
  • Multi-dimensional chromatography : Combine achiral and chiral columns (e.g., reverse-phase followed by chiral HPLC) .
  • Mobile phase optimization : Additives like cyclodextrins or ion-pairing agents (e.g., TFA) can alter retention times .

Q. What strategies resolve contradictions in stereochemical assignments when X-ray data is unavailable?

When crystallography is impractical:

  • Vibrational circular dichroism (VCD) : Correlates experimental spectra with computed configurations using density functional theory (DFT) .
  • Mosher’s method : Derivatize with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze 1^1H NMR shifts to assign absolute configuration .
  • Computational modeling : Compare calculated vs. experimental 13^{13}C NMR chemical shifts or optical rotations (e.g., using Gaussian software) .

Q. How are diastereomeric mixtures handled in pharmacological activity studies?

  • Isolation via preparative HPLC : Scale-up chromatographic separation to obtain pure diastereomers for individual bioactivity assays .
  • Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively transform one diastereomer while recycling the other .
  • Pharmacophore mapping : Molecular docking studies to identify which diastereomer’s conformation aligns with target binding sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers or molecular weights for related spiro compounds?

Cross-validate using multiple sources:

  • Example : The compound tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7) has a molecular weight of 226.32 g/mol , but derivatives with additional substituents (e.g., benzyl groups in CAS 7807AA) show higher weights (~315 g/mol) .
  • Resolution : Confirm structural annotations via high-resolution mass spectrometry (HRMS) and consult authoritative databases (e.g., PubChem, Reaxys) .

Methodological Tables

Analytical Technique Application Example Reference
Chiral HPLCSeparation of enantiomersLactic acid enantiomers resolved using Chiralpak AD-H
X-ray crystallographyAbsolute configuration determinationtert-Butyl spiro derivatives (CAS 1251020-88-8)
Mosher’s methodRelative configuration assignment1-Oxospiro[3.5]nonane derivatives

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。